molecular formula C11H15N3O2 B2527502 Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate CAS No. 1263215-93-5

Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Cat. No.: B2527502
CAS No.: 1263215-93-5
M. Wt: 221.26
InChI Key: AZRXOPGOSPHPGF-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methyl ester group

Scientific Research Applications

Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate has several scientific research applications:

Future Directions

The future research on this compound could focus on exploring its potential medicinal properties, given the known biological activities of pyrimidine and pyrrolidine derivatives . Further studies could also aim to optimize its synthesis process and investigate its detailed chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium carbonate (Na2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaH). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain inflammatory pathways by interacting with proteins like ATF4 and NF-kB . This interaction can lead to reduced expression of inflammatory markers and stress response proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is unique due to its combination of a pyrrolidine ring and a pyrimidine ring with a methyl ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-7-9(10(15)16-2)13-11(12-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRXOPGOSPHPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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